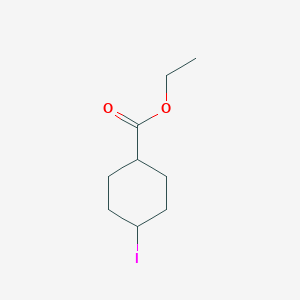
ethyl 4-iodocyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-iodocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H15IO2 It is a derivative of cyclohexane, where an iodine atom is attached to the fourth carbon of the cyclohexane ring, and an ethyl ester group is attached to the first carbon
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 4-iodocyclohexane-1-carboxylate can be synthesized through the iodination of ethyl 4-hydroxycyclohexane-1-carboxylate. The reaction involves the use of iodine, triphenylphosphine, and imidazole in dichloromethane as the solvent. The reaction is typically carried out at 0°C and then allowed to warm to room temperature, followed by purification through flash chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Reduction Reactions: The compound can be reduced to ethyl 4-cyclohexane-1-carboxylate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of ethyl 4-cyclohexane-1-carboxylate.
Oxidation: Formation of cyclohexanone derivatives.
科学研究应用
Ethyl 4-iodocyclohexane-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Employed in the study of biochemical pathways and mechanisms.
作用机制
The mechanism of action of ethyl 4-iodocyclohexane-1-carboxylate largely depends on its use as a synthetic intermediate. In medicinal chemistry, it may act by modifying biological targets through its derivatives. The iodine atom can facilitate the formation of carbon-iodine bonds, which are crucial in various biochemical interactions.
相似化合物的比较
- Ethyl 4-bromocyclohexane-1-carboxylate
- Ethyl 4-chlorocyclohexane-1-carboxylate
- Ethyl 4-fluorocyclohexane-1-carboxylate
Comparison: Ethyl 4-iodocyclohexane-1-carboxylate is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This makes it more reactive in nucleophilic substitution reactions, providing a distinct advantage in synthetic applications.
属性
分子式 |
C9H15IO2 |
|---|---|
分子量 |
282.12 g/mol |
IUPAC 名称 |
ethyl 4-iodocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H15IO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6H2,1H3 |
InChI 键 |
STVLWAGUQVPCAZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCC(CC1)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
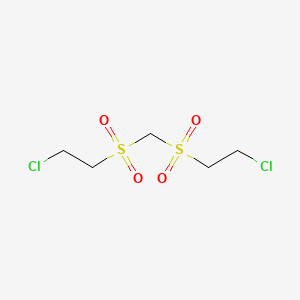
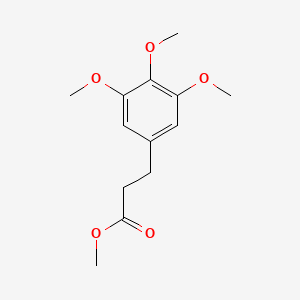
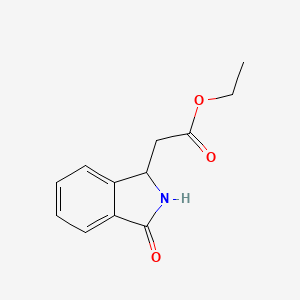
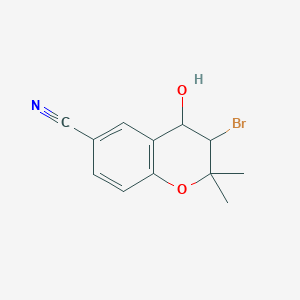
amine](/img/structure/B8784387.png)
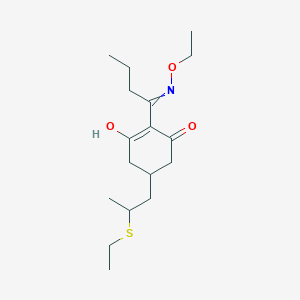
![1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]PIPERAZINE](/img/structure/B8784402.png)
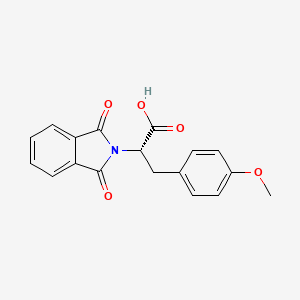
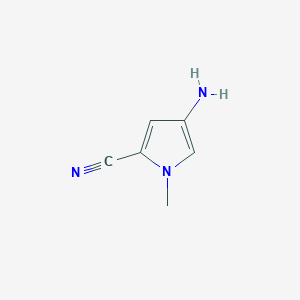
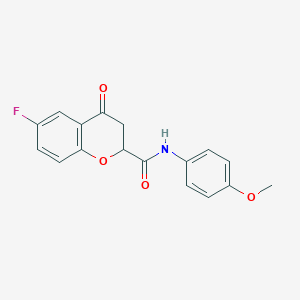
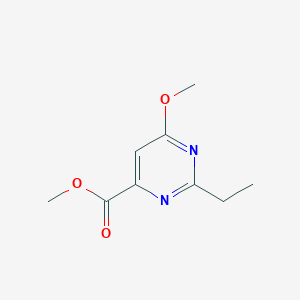

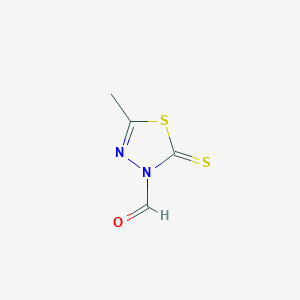
![[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B8784459.png)
